molecular formula C26H29N3O2 B12170293 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

Cat. No.: B12170293
M. Wt: 415.5 g/mol
InChI Key: HKCHDCYHYNSELE-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is a complex organic compound that features a unique combination of carbazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the carbazole and indole intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include methoxybenzene, isopropylamine, and acetic anhydride. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is unique due to its specific combination of carbazole and indole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H29N3O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-propan-2-ylindol-3-yl)acetamide

InChI

InChI=1S/C26H29N3O2/c1-16(2)29-15-17(19-7-4-5-10-24(19)29)13-25(30)27-23-9-6-8-20-21-14-18(31-3)11-12-22(21)28-26(20)23/h4-5,7,10-12,14-16,23,28H,6,8-9,13H2,1-3H3,(H,27,30)

InChI Key

HKCHDCYHYNSELE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC

Origin of Product

United States

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